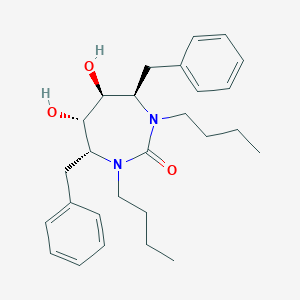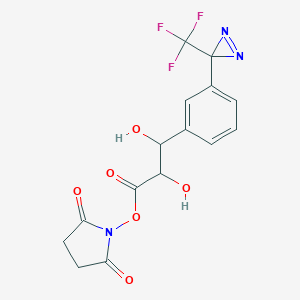
Tdpdp-onsu
Descripción general
Descripción
Tdpdp-onsu is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. It belongs to the class of organic compounds known as heterocyclic compounds and is synthesized through a specific method. In
Aplicaciones Científicas De Investigación
Enhancing Vigilance and Attention
Transcranial direct current stimulation (tDCS) is increasingly used in research for enhancing vigilance and attention in healthy individuals. This application is particularly promising for accelerating training and supporting learning processes. tDCS is often used alongside training or rehabilitation tasks to enhance learning and treatment effects (Giordano et al., 2017).
Investigating and Modulating Cognitive and Motor Function
tDCS has been widely explored for its capacity to modulate neuronal activity, thereby affecting cognitive and motor functions in both healthy and clinical populations. This has led to its application in neuropsychiatry and rehabilitation (Brunoni et al., 2012).
Informing Brain Physiology and Neuroscience
tDCS offers insights into brain physiology and neuroscience. It is used for understanding the mechanisms of brain function and the impact of electrical stimulation on cognitive processes. This knowledge is crucial for designing interventions in clinical settings (Woods et al., 2016).
Understanding Variability in Response to Stimulation
Research in tDCS also focuses on understanding the variability in individual responses to stimulation. This includes examining factors like baseline neuronal state, anatomy, age, and inherent variability in the injured brain. Such studies are pivotal in customizing tDCS applications for individual needs (Li et al., 2015).
Non-invasive Brain Stimulation Techniques
tDCS is a part of broader non-invasive brain stimulation techniques, which include transcranial magnetic stimulation (TMS). These methods are valuable in cognitive neuroscience and neurophysiology, offering therapeutic potentials in psychiatry and neurology. The non-invasive nature of tDCS makes it a versatile tool for research and clinical applications (Wagner et al., 2007).
Propiedades
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2,3-dihydroxy-3-[3-[3-(trifluoromethyl)diazirin-3-yl]phenyl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3N3O6/c16-15(17,18)14(19-20-14)8-3-1-2-7(6-8)11(24)12(25)13(26)27-21-9(22)4-5-10(21)23/h1-3,6,11-12,24-25H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOJUKOSGTDYVDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C(C(C2=CC(=CC=C2)C3(N=N3)C(F)(F)F)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20931726 | |
| Record name | 1-[(2,3-Dihydroxy-3-{3-[3-(trifluoromethyl)-3H-diaziren-3-yl]phenyl}propanoyl)oxy]pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20931726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tdpdp-onsu | |
CAS RN |
143016-36-8 | |
| Record name | 3-(3-(3-(Trifluoromethyl)diazirin-3-yl)phenyl)-2,3-dihydroxypropionic acid N-hydroxysuccinimide ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143016368 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[(2,3-Dihydroxy-3-{3-[3-(trifluoromethyl)-3H-diaziren-3-yl]phenyl}propanoyl)oxy]pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20931726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



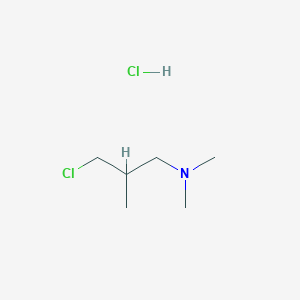
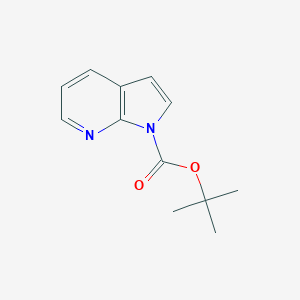
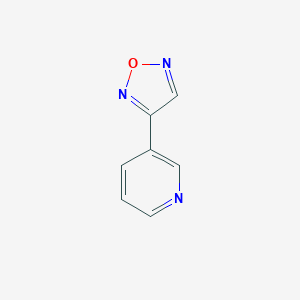
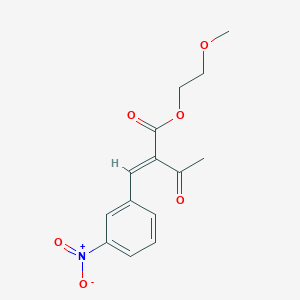
![[[1-[Bis(2,2-dimethylpropanoyloxymethoxy)phosphoryl]-1-(4-hydroxyphenoxy)ethyl]-(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate](/img/structure/B137368.png)
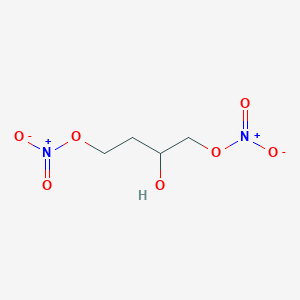
![2-[5-chloro-2-(4-chlorophenyl)-1H-indol-3-yl]-N,N-dihexylacetamide](/img/structure/B137372.png)
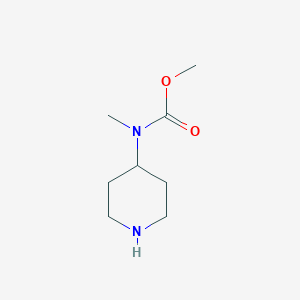
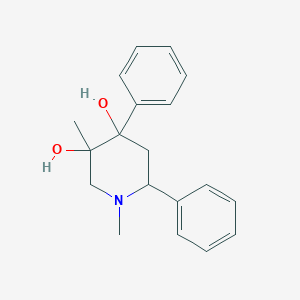
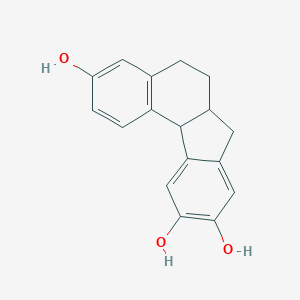
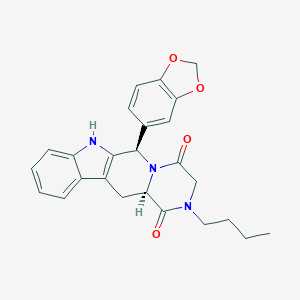
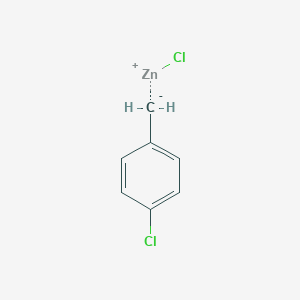
![3-[(1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy]prop-1-ene](/img/structure/B137392.png)
